N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by three key structural motifs:
- A 1,2,3-triazole core substituted with a methyl group at position 3.
- A 2-fluorophenyl group at position 1 of the triazole, introducing electron-withdrawing and steric effects.
- A 4-ethoxyphenyl carboxamide moiety at position 4, contributing hydrogen-bonding capacity and lipophilicity.
Its structural features are critical for modulating interactions with biological targets, as demonstrated by analogs in the literature.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)20-18(24)17-12(2)23(22-21-17)16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFWSRXLPXBOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Carboxamide Group: This step involves the reaction of the triazole intermediate with an appropriate carboxylic acid derivative.
Substitution Reactions: The ethoxyphenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its biological activity.
Chemical Biology: The compound is used as a probe to study biological processes.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Position 1 Aryl Group Modifications
Position 5 Substituents
- 5-Cyclopropyl Derivatives ():
Replacing the methyl group with a cyclopropyl ring alters conformational flexibility and may enhance metabolic stability due to reduced susceptibility to oxidative degradation.
Carboxamide Group Variations
N-Aryl Substitutions
Functional Group Additions
- 5-Amino-Substituted Analogs (): Addition of an amino group at position 5 (e.g., 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide) introduces hydrogen-bond donors, improving target engagement in polar active sites .
Wnt/β-Catenin Pathway Inhibition
- Compounds 3o and 3p () exhibit potent inhibition of Wnt/β-catenin signaling, with IC₅₀ values < 1 µM. The 2-fluorophenyl group in the target compound may offer superior metabolic stability over 2-methoxy or quinoline-substituted analogs due to fluorine’s resistance to oxidation.
Antibacterial and Antifungal Activity
- Triazole derivatives with bromine (e.g., 3r in ) or chlorine () substituents show enhanced antibacterial activity, attributed to halogen-mediated interactions with bacterial enzymes .
Physicochemical and Structural Properties
Table 1: Key Physicochemical Comparisons
*Calculated using fragment-based methods.
Biological Activity
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are of significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
- Introduction of the Ethoxyphenyl Group : The triazole intermediate reacts with an ethoxyphenyl derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Attachment of the Fluorophenyl Group : This step often involves nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes by mimicking substrate structures or binding to active sites. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that contribute to cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For example:
These results suggest that the compound may inhibit tumor growth effectively by targeting specific pathways involved in cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains:
These findings highlight its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Triazole Derivatives as Anticancer Agents : A study demonstrated that related triazole compounds inhibited tumor growth in vivo by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities between the compound and target proteins such as VEGFR2 (vascular endothelial growth factor receptor 2), which plays a critical role in angiogenesis and tumor growth.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
CuAAC Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core. For example, azides derived from 2-fluoroaniline react with ethoxyphenyl-substituted alkynes under Cu(I) catalysis .
Carboxamide Coupling : Post-cycloaddition, the carboxamide group is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the triazole carboxylic acid and 4-ethoxyaniline .
- Key Conditions : Reactions are monitored via TLC and purified using column chromatography. Yields range from 60–75% depending on solvent choice (e.g., DMF or THF) and catalyst loadings .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and substituent positions. For instance, the 5-methyl group on the triazole resonates at δ 2.35–2.50 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 396.12) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological activities are reported for structurally analogous triazole derivatives?
- Methodological Answer : Similar compounds exhibit:
- Antimicrobial Activity : MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli due to membrane disruption via fluorophenyl interactions .
- Anticancer Potential : IC values of 10–20 µM against MCF-7 breast cancer cells via kinase inhibition (e.g., EGFR or VEGFR-2) .
- Note : Specific data for this compound is limited; assays like MTT or Western blotting are recommended to validate activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance CuAAC reaction rates but may require post-synthesis purification to remove copper residues .
- Ultrasound Assistance : Reduces reaction time (from 12 h to 2 h) and increases yield by 15–20% via cavitation-enhanced mixing .
- Computational Design : Tools like DFT calculations predict transition states to optimize substituent electronic effects (e.g., ethoxy vs. methoxy groups) .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare SAR trends across >20 triazole derivatives. For example, fluorophenyl groups at position 1 enhance antimicrobial activity, while ethoxyphenyl at position 4 improves solubility but reduces potency .
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., serum-free media, 48 h incubation) to minimize assay variability .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm hypothesized targets (e.g., EGFR) .
Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : LC-MS/MS identifies binding partners in cell lysates after pull-down assays with a biotinylated probe .
- Molecular Dynamics (MD) Simulations : Predict binding modes to enzymes (e.g., 20 ns simulations in GROMACS to assess triazole-enzyme H-bonding) .
- In Vivo Pharmacokinetics : Radiolabel the compound with F for PET imaging to track biodistribution in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
